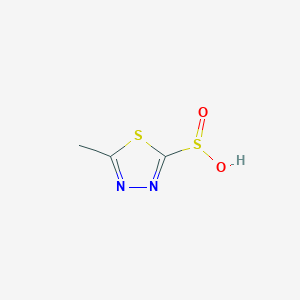
(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid is a chiral amino acid derivative. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for peptides and proteins.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Another Boc-protected amino acid with multiple Boc groups.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A Boc-protected amino acid derivative used in organic synthesis.
Uniqueness
(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid is unique due to its specific chiral center and the presence of both a Boc-protected amine and a methylamino group. This combination of functional groups makes it particularly useful in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
(3R)-5-methyl-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-8(2)7-9(14-6)10(11(15)16)12(17)18-13(3,4)5/h8-10,14H,7H2,1-6H3,(H,15,16)/t9-,10?/m1/s1 |
InChI-Schlüssel |
CKCDKXZHKCQKOE-YHMJZVADSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(C(=O)O)C(=O)OC(C)(C)C)NC |
Kanonische SMILES |
CC(C)CC(C(C(=O)O)C(=O)OC(C)(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)



![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)


![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
